molecular formula C12H19NO6 B14255906 2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester CAS No. 408346-61-2

2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester

Cat. No.: B14255906
CAS No.: 408346-61-2
M. Wt: 273.28 g/mol
InChI Key: UYCBWYQDTZWYNX-UHFFFAOYSA-N
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Description

2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an imino group and ester functionalities. It is often used as an intermediate in organic synthesis and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester typically involves the protection of amine groups using tert-butoxycarbonyl (Boc) groups. One common method includes the reaction of 2-Iminopropan-1,3-dioic acid with diethyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out under mild conditions, often at room temperature, to yield the desired diethyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include amines, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes and receptors.

    Industry: The compound is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester involves its interaction with various molecular targets. The imino group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The ester groups can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iminopropan-1,3-dioic acid, N-bOC-, dimethyl ester
  • 2-Iminopropan-1,3-dioic acid, N-bOC-, dibutyl ester

Uniqueness

2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester is unique due to its specific ester groups, which confer distinct reactivity and solubility properties. Compared to its dimethyl and dibutyl counterparts, the diethyl ester variant offers a balance between reactivity and stability, making it suitable for a broader range of applications.

Properties

CAS No.

408346-61-2

Molecular Formula

C12H19NO6

Molecular Weight

273.28 g/mol

IUPAC Name

diethyl 2-[(2-methylpropan-2-yl)oxycarbonylimino]propanedioate

InChI

InChI=1S/C12H19NO6/c1-6-17-9(14)8(10(15)18-7-2)13-11(16)19-12(3,4)5/h6-7H2,1-5H3

InChI Key

UYCBWYQDTZWYNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NC(=O)OC(C)(C)C)C(=O)OCC

Origin of Product

United States

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